3-{[4-(Furan-3-yl)thiophen-2-yl]methyl}-1-(4-methoxyphenyl)urea
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Overview
Description
3-{[4-(Furan-3-yl)thiophen-2-yl]methyl}-1-(4-methoxyphenyl)urea is a complex organic compound that features a unique combination of furan, thiophene, and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(Furan-3-yl)thiophen-2-yl]methyl}-1-(4-methoxyphenyl)urea typically involves multi-step organic reactions. One common approach is the condensation reaction between a furan derivative and a thiophene derivative, followed by the introduction of a methoxyphenyl group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(Furan-3-yl)thiophen-2-yl]methyl}-1-(4-methoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can be employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
3-{[4-(Furan-3-yl)thiophen-2-yl]methyl}-1-(4-methoxyphenyl)urea has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: The compound could serve as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: It may be utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-{[4-(Furan-3-yl)thiophen-2-yl]methyl}-1-(4-methoxyphenyl)urea involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-3-(4-hydroxyphenyl)urea: Similar structure but with a hydroxy group instead of a methoxy group.
1-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-3-(4-chlorophenyl)urea: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
3-{[4-(Furan-3-yl)thiophen-2-yl]methyl}-1-(4-methoxyphenyl)urea is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This uniqueness can lead to different biological activities and applications compared to its analogs.
Properties
IUPAC Name |
1-[[4-(furan-3-yl)thiophen-2-yl]methyl]-3-(4-methoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-21-15-4-2-14(3-5-15)19-17(20)18-9-16-8-13(11-23-16)12-6-7-22-10-12/h2-8,10-11H,9H2,1H3,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMMRDCHGILBKQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NCC2=CC(=CS2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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